

# Application Notes and Protocols for N-Acetyl-Dleucine

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Compound of Interest		
Compound Name:	N-Acetyl-N-methyl-D-leucine	
Cat. No.:	B15408538	Get Quote

Disclaimer: The following experimental protocols and application notes are based on publicly available scientific literature for N-Acetyl-D-leucine. No experimental data was found for N-Acetyl-N-methyl-D-leucine. These protocols are intended for guidance and may require optimization for specific experimental conditions.

### I. Introduction

N-Acetyl-D-leucine is the D-enantiomer of N-acetyl-leucine. While the L-enantiomer (N-acetyl-L-leucine) is considered the pharmacologically active form for treating certain neurological disorders, the D-enantiomer exhibits distinct pharmacokinetic properties and has been studied for its interactions with cellular transport mechanisms.[1][2][3] Understanding the biological behavior of N-Acetyl-D-leucine is crucial for researchers in pharmacology and drug development, particularly when studying the effects of the racemic mixture, N-acetyl-D-leucine. These application notes provide an overview of the characteristics of N-Acetyl-D-leucine and detailed protocols for its synthesis, analysis, and in vitro/in vivo evaluation.

## **II. Physicochemical Properties & Data**



Property	Value	Reference
Molecular Formula	C8H15NO3	[4]
Molecular Weight	173.21 g/mol	[4]
Appearance	White to pale cream powder	[4]
Melting Point	176.0-184.0 °C	[4]
Optical Rotation	+24.0 ± 2.0° (c=5 in ethanol)	[4]
Purity	≥98.5% to ≤101.5% (Aqueous acid-base Titration)	[4]

# **III. Quantitative Data Summary**

Table 1: In Vitro Transporter Interaction of N-Acetyl-D-leucine[5][6][7]

Transporter	Interaction Type	Parameter	Value (mM)
MCT1	Substrate	K_m	1.0
MCT1	Inhibitor	IC_50	11
PepT1	Inhibitor	IC_50	0.74
LAT1	Substrate	-	Not a substrate

Table 2: Pharmacokinetic Parameters of N-Acetyl-D-leucine in Mice (Oral Administration of N-Acetyl-DL-leucine at 100 mg/kg)[1][2][8][9]

Parameter	Unit	Value (Mean ± SEM)
C_max (Maximum plasma concentration)	ng/mL	15,300 ± 1,200
T_max (Time to reach C_max)	h	0.25
AUC (Area under the curve)	h*ng/mL	28,900 ± 2,300
T_1/2 (Half-life)	h	1.3 ± 0.1



## IV. Experimental Protocols

This protocol describes a general method for the acylation of L-leucine followed by racemization to produce N-Acetyl-DL-leucine.[10][11]

#### Materials:

- L-leucine
- Acetic anhydride (Ac2O)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Activated carbon
- Polyethylene glycol (PEG 6000) for co-crystallization (optional)

#### Procedure:

- Acylation: Dissolve L-leucine in an aqueous solution of NaOH.
- Add acetic anhydride dropwise to the solution while maintaining the temperature and pH.
  The molar ratio of Ac2O to L-leucine is a critical factor influencing the yield.
- Racemization: Treat the resulting N-acetyl-L-leucine with acetic anhydride in the presence of NaOH to induce racemization.
- Purification:
  - Adjust the pH of the reaction mixture with HCl to precipitate the product.
  - Decolorize the solution with activated carbon.
  - Filter the solution to collect the crude N-Acetyl-DL-leucine.
  - Further purify the product by recrystallization.

## Methodological & Application





 Co-crystallization (optional): For improved pharmaceutical properties, the purified N-Acetyl-DL-leucine can be co-crystallized with PEG-6000 using techniques like dropping pills or fluidbed methods.

This protocol outlines the procedure for determining the pharmacokinetic profile of N-Acetyl-D-leucine following oral administration of the racemic mixture to mice.[1][2][8]

#### Materials:

- N-Acetyl-DL-leucine
- Male mice (e.g., C57BL/6)
- · Oral gavage needles
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- LC-MS/MS system for bioanalysis

#### Procedure:

- Animal Dosing:
  - Fast mice overnight prior to dosing.
  - Prepare a formulation of N-Acetyl-DL-leucine in a suitable vehicle (e.g., water).
  - Administer a single oral dose of N-Acetyl-DL-leucine (e.g., 100 mg/kg) to each mouse via oral gavage.
- Sample Collection:
  - Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
  - Collect blood via a suitable method (e.g., retro-orbital sinus, tail vein).
  - Process the blood samples to obtain plasma by centrifugation.



#### • Sample Analysis:

- Extract N-Acetyl-D-leucine and its enantiomer from the plasma samples using a suitable extraction method (e.g., protein precipitation with acetonitrile).
- Analyze the samples using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of N-Acetyl-D-leucine.
- Pharmacokinetic Analysis:
  - Use the plasma concentration-time data to calculate pharmacokinetic parameters such as
    C\_max, T\_max, AUC, and T\_1/2 using non-compartmental analysis software.

This protocol describes a cell-based assay to determine if N-Acetyl-D-leucine is a substrate of a specific membrane transporter (e.g., MCT1).[5][6][12][13]

#### Materials:

- Cells overexpressing the transporter of interest (e.g., HEK293-MCT1) and control cells (mock-transfected)
- Radiolabeled N-Acetyl-D-leucine or a suitable analytical method for unlabeled compound
- Uptake buffer (e.g., Hanks' Balanced Salt Solution)
- Lysis buffer
- Scintillation counter or LC-MS/MS system

#### Procedure:

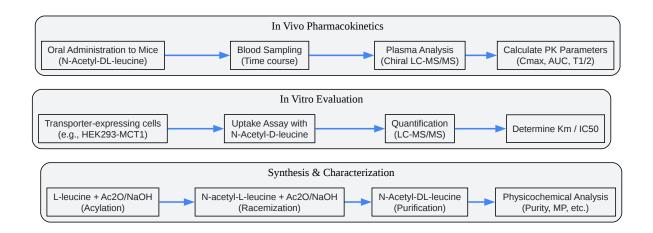
- Cell Culture: Culture the transporter-expressing cells and control cells to confluence in appropriate multi-well plates.
- Uptake Experiment:
  - Wash the cells with pre-warmed uptake buffer.



- Add the uptake buffer containing a known concentration of labeled (or unlabeled) N-Acetyl-D-leucine to the cells.
- Incubate for a short period (e.g., 1-5 minutes) at 37°C.
- To stop the uptake, rapidly wash the cells with ice-old uptake buffer.
- · Cell Lysis and Quantification:
  - Lyse the cells using a suitable lysis buffer.
  - Quantify the intracellular concentration of N-Acetyl-D-leucine using a scintillation counter (for radiolabeled compound) or LC-MS/MS.
- Data Analysis:
  - Calculate the rate of uptake by subtracting the amount of compound in the control cells from the transporter-expressing cells.
  - To determine the Michaelis-Menten constant (K\_m), perform the uptake experiment with varying concentrations of N-Acetyl-D-leucine and fit the data to the Michaelis-Menten equation.

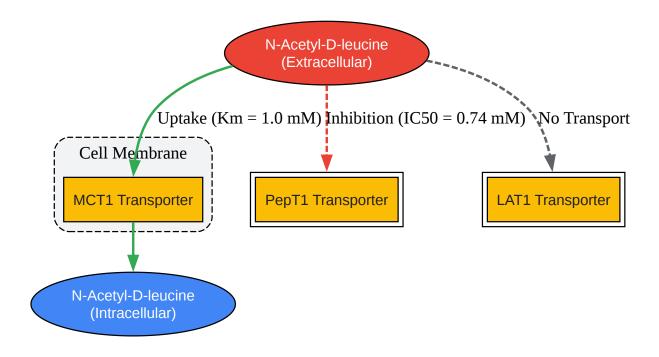
# **V. Signaling Pathways and Workflows**





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Caption: Experimental workflow for N-Acetyl-D-leucine.



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Caption: N-Acetyl-D-leucine membrane transporter interactions.

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- To cite this document: BenchChem. [Application Notes and Protocols for N-Acetyl-D-leucine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15408538#n-acetyl-n-methyl-d-leucine-experimental-protocols]



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